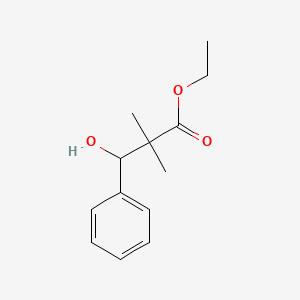

Ethyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate is an organic compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol . It is a derivative of propanoic acid and is characterized by the presence of a hydroxy group, two methyl groups, and a phenyl group attached to the propanoate backbone. This compound is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate typically involves the esterification of 3-hydroxy-2,2-dimethyl-3-phenylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: It can participate in nucleophilic substitution reactions where the hydroxy group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives or other substituted compounds.

Aplicaciones Científicas De Investigación

Synthesis and Preparation

Ethyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate can be synthesized through several methods, including:

- Esterification : Reacting 2,2-dimethyl-3-hydroxy-3-phenylpropanoic acid with ethanol in the presence of a strong acid catalyst.

- Sonochemical Methods : Utilizing ultrasound to enhance reaction rates and yields during synthesis .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It is employed in the preparation of more complex molecules through various reactions:

- Cyclization Reactions : The compound participates actively in cyclization processes leading to diverse product formations .

- Nucleophilic Substitution : The ester group can be replaced by nucleophiles such as amines or thiols, allowing for the creation of new compounds with varied functionalities.

Medicinal Chemistry

This compound has been investigated for its potential use in drug development:

- Antiviral Activity : Structurally related compounds have shown significant inhibition against viral proteases crucial for viral replication, suggesting that this compound may possess similar properties .

- Anticancer Research : Derivatives of this compound have demonstrated antiproliferative activity against cancer cells, indicating potential applications in cancer therapeutics .

Enzymatic Applications

Research has explored the enzymatic resolution of ethyl 3-hydroxy-3-phenylpropanoate, highlighting its utility in producing enantiomerically pure compounds. Studies indicate that specific enzymes can achieve high conversion rates under optimized conditions .

Case Study 1: Antiviral Properties

A study examining derivatives of this compound demonstrated their ability to inhibit viral replication processes effectively. Although specific data on this compound is limited, its structural analogs suggest promising antiviral applications.

Case Study 2: Reactivity in Organic Synthesis

The compound's effectiveness in various organic reactions was highlighted in a study where it served as a key intermediate for synthesizing complex molecules. The versatility showcased underscores its importance in synthetic chemistry.

Mecanismo De Acción

The mechanism of action of ethyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The phenyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes .

Comparación Con Compuestos Similares

- Ethyl 3-hydroxy-2,2-dimethylpropanoate

- Ethyl 3-hydroxy-3-phenylpropanoate

- Ethyl 2,2-dimethyl-3-phenylpropanoate

Comparison: Ethyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate is unique due to the presence of both hydroxy and phenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications .

Actividad Biológica

Ethyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate, a compound of interest in organic chemistry and pharmacology, has been the subject of various studies focusing on its biological activity. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological properties.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a hydroxyl group (-OH), an ester functional group (-COO-), and a phenyl ring, which contribute to its chemical reactivity and biological interactions.

The mechanism of action for this compound involves its interaction with various molecular targets, including enzymes and receptors. The presence of the hydroxyl and ester groups is crucial for these interactions, influencing binding affinity and biological activity. Research indicates that the chiral nature of the compound may lead to distinct biological effects depending on the specific enantiomer used.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of derivatives related to this compound. For instance, compounds derived from similar structures were evaluated for their ability to inhibit cancer cell proliferation. In one study, compounds exhibited IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL against HCT-116 colorectal cancer cells, with specific compounds showing selective toxicity towards cancerous cells while sparing normal cells .

Table 1: IC50 Values of Related Compounds

| Compound | IC50 (mg/mL) | Selectivity |

|---|---|---|

| Compound 7a | 0.12 | High |

| Compound 7g | 0.12 | High |

| Compound 7d | 0.81 | Low |

Acaricidal Activity

Another area of interest is the acaricidal activity against pests such as Psoroptes cuniculi. A study evaluated various 3-aryl propionic esters, including those structurally similar to this compound. Results indicated that these esters were significantly more active than their corresponding amides or acids, suggesting that the ester group plays a vital role in biological efficacy .

Case Studies

- Cancer Cell Studies : Research demonstrated that certain derivatives showed notable inhibition of tumor cell growth through mechanisms involving HSP90 and TRAP1 pathways. This suggests that this compound may have therapeutic potential in oncology .

- Pest Control : The efficacy of related compounds in controlling mite populations has been documented, emphasizing their potential application in agricultural pest management .

Análisis De Reacciones Químicas

Saponification and Hydrazinolysis

The ester undergoes hydrolysis under basic conditions to yield carboxylic acids or reacts with hydrazine to form hydrazides:

-

Saponification : Treatment with KOH in a 50% aqueous ethanol solution at 78°C for 6 hours converts the ester into 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid ( ).

-

Hydrazinolysis : Reacting the ester with hydrazine hydrate in ethanol under reflux for 9 hours produces the corresponding hydrazide ( ).

Key Data :

| Reaction Type | Conditions | Product Yield |

|---|---|---|

| Saponification | KOH, 50% EtOH/H₂O, 78°C, 6h | Not Reported |

| Hydrazinolysis | NH₂NH₂, EtOH, reflux, 9h | Not Reported |

Acylation and Trichloroacetimidate Formation

The hydroxyl group participates in acyl transfer and coupling reactions:

-

Acetylation : Reaction with acetic anhydride and DMAP in dichloromethane at 25°C for 4 hours yields methyl 3-acetoxy-3-(4-chlorophenyl)-2,2-dimethylpropanoate ( ).

-

Trichloroacetimidate Synthesis : Using trichloroacetonitrile and DBU in dichloromethane at 25°C for 2 hours forms trichloroacetimidate derivatives ( ).

Key Data :

| Derivative | Reagents | Reaction Time |

|---|---|---|

| Acetate | Ac₂O, DMAP, CH₂Cl₂, 25°C | 4h |

| Trichloroacetimid | CCl₃CN, DBU, CH₂Cl₂, 25°C | 2h |

Enzymatic Resolution

Lipase-catalyzed transesterification enables enantiomeric separation ( ):

-

Pseudomonas cepacia Lipase (PCL) : Resolves racemic ethyl 3-hydroxy-3-phenylpropanoate with 98% enantiomeric excess (e.e.) for (R)-ester and 93% e.e. for (S)-acid at 50% conversion ( ).

-

Candida rugosa Lipase (CRL) : Shows lower selectivity for tertiary esters but hydrolyzes ethyl 3-cyclohexyl-3-hydroxy-3-phenylpropanoate with poor enantioselectivity ( ).

Optimized Conditions :

| Parameter | Value |

|---|---|

| Acylating Agent | Vinyl acetate or propionate |

| Solvent | t-Butyl methyl ether or none |

| Temperature | 45°C |

| Conversion | 50–55% |

Example Outcome :

Using vinyl acetate and PCL in t-butyl methyl ether at 45°C for 20 hours achieves 55.6% conversion, yielding (S)-alcohol (100% e.e.) and (R)-acetate (97.8% e.e.) ( ).

Stereochemical Modifications

-

Mitsunobu Reaction : Inverts stereochemistry at the hydroxyl-bearing carbon using carboxylic acids and DIAD/Ph₃P ( ).

-

Steglich Esterification : Selective esterification of cis-diols using DCC/DMAP retains stereochemistry ( ).

Application Example :

The Mitsunobu reaction converts cis-dihydroxy intermediates to trans-configurations, enabling access to all four stereoisomers of related chromane derivatives ( ).

Structural Characterization

NMR data for derivatives confirm regioselectivity:

Propiedades

IUPAC Name |

ethyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-4-16-12(15)13(2,3)11(14)10-8-6-5-7-9-10/h5-9,11,14H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJOQOQPPMWKWGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)C(C1=CC=CC=C1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.